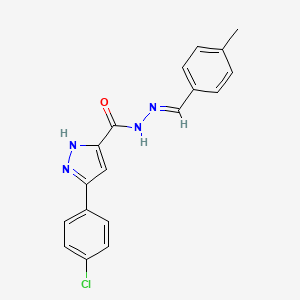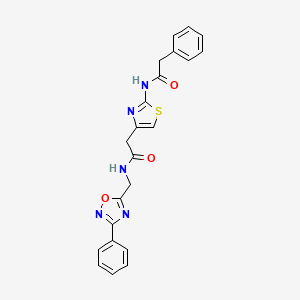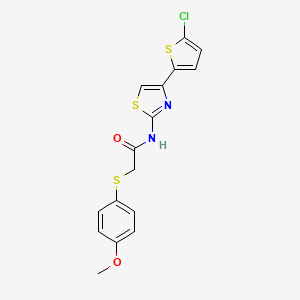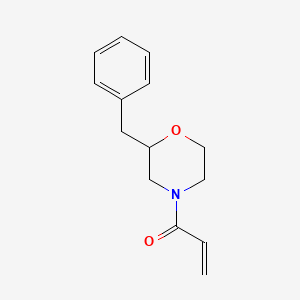![molecular formula C17H17N7O2S B2756757 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2034355-06-9](/img/structure/B2756757.png)
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several notable functional groups, including an ethoxy group, a triazolo[4,3-b]pyridazine ring, a thiophenyl group, and a pyrazole ring. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings often contribute to the stability and reactivity of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups provides many possibilities for reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, compounds with similar structures often exhibit high thermal stability .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds structurally related to N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, Bhuiyan et al. (2006) synthesized thienopyrimidine derivatives, showing pronounced antimicrobial activity. Similarly, Deeb et al. (2004) reported the synthesis of pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines with antimicrobial activity against various microorganisms (Bhuiyan et al., 2006) (Deeb et al., 2004).
Antitumor and Antimicrobial Activities
Novel compounds with the related structure have been synthesized and shown to possess both antitumor and antimicrobial activities. Riyadh (2011) created enaminones used as building blocks for substituted pyrazoles, exhibiting significant activities (Riyadh, 2011).
Antifungal and Insecticidal Agents
Soliman et al. (2020) synthesized bioactive sulfonamide thiazole derivatives, aiming at potential insecticidal agents against Spodoptera littoralis, providing insights into their biochemical impacts and toxicological implications (Soliman et al., 2020).
Cardiovascular Agents
Sato et al. (1980) explored 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems for coronary vasodilating and antihypertensive activities, identifying compounds with significant cardiovascular agent potential (Sato et al., 1980).
Synthesis and Properties for Pharmacological Potential
Fedotov et al. (2022) investigated the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, highlighting their properties and potential pharmacological applications (Fedotov et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Receptor Tyrosine Kinase C-met . This receptor is a protein found on the surfaces of cells and plays a crucial role in cellular processes such as growth, development, and differentiation .
Mode of Action
The compound acts as an inhibitor of the Receptor Tyrosine Kinase C-met . By binding to this receptor, it prevents the activation of the kinase, thereby inhibiting the signal transduction pathways that lead to cell growth and proliferation .
Biochemical Pathways
The inhibition of the Receptor Tyrosine Kinase C-met affects several downstream biochemical pathways. These include pathways involved in cell growth, proliferation, and survival
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds . These studies can provide insights into the potential ADME properties of this compound, but experimental validation is necessary.
Result of Action
The inhibition of the Receptor Tyrosine Kinase C-met by this compound can lead to a decrease in cell growth and proliferation . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2S/c1-3-26-16-7-6-14-19-20-15(24(14)22-16)10-18-17(25)12-9-11(21-23(12)2)13-5-4-8-27-13/h4-9H,3,10H2,1-2H3,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEWKYHKDXFYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=NN3C)C4=CC=CS4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-8-(trifluoromethyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3,5]thiadiazin-6-one](/img/structure/B2756675.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756676.png)
![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2756678.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2756680.png)
![(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine](/img/structure/B2756681.png)

![3-methyl-2-(4-methylbenzyl)-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2756686.png)
![8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2756687.png)

![methyl 4-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2756691.png)
![rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride](/img/structure/B2756693.png)

